5,12,16,16-tetramethyl-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-6-ol
Overview
Description
Bisoxireno(1,10a:3,4)phenanthro(3,2-b)furan-9-ol, 1,2,3,4,4a,5,6,7a,9,11a,11b,11c-dodecahydro-4,4,8,11c-tetramethyl- is a complex organic compound with the molecular formula C20H28O4 and a molecular weight of 332.4 g/mol . This compound is a natural product found in Euphorbia fischeriana . It is also known by other names such as 17-hydroxyjolkinolide B .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bisoxireno(1,10a:3,4)phenanthro(3,2-b)furan-9-ol involves multiple steps, typically starting from simpler organic molecules. The exact synthetic route can vary, but it generally involves the formation of the oxirene and phenanthrofuran rings through cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound is less common due to its complexity and the specificity of its applications. when produced industrially, it involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Bisoxireno(1,10a:3,4)phenanthro(3,2-b)furan-9-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different structural analogs.
Substitution: Various substitution reactions can occur, particularly at the oxirene and phenanthrofuran rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Bisoxireno(1,10a:3,4)phenanthro(3,2-b)furan-9-ol has several scientific research applications:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Bisoxireno(1,10a:3,4)phenanthro(3,2-b)furan-9-ol involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell growth and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Jolkinolide B: Another diterpenoid compound with similar structural features and biological activities.
17-hydroxyjolkinolide A: A related compound with slight structural differences but similar biological properties.
Uniqueness
Bisoxireno(1,10a:3,4)phenanthro(3,2-b)furan-9-ol is unique due to its specific ring structure and functional groups, which contribute to its distinct chemical reactivity and biological activities. Its ability to inhibit the PI3K/Akt pathway sets it apart from other similar compounds .
Properties
IUPAC Name |
5,12,16,16-tetramethyl-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-10-12-14-19(22-14)9-6-11-17(2,3)7-5-8-18(11,4)13(19)15-20(12,23-15)24-16(10)21/h11,13-16,21H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSLXJMVCZTXGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3C4(O3)CCC5C(CCCC5(C4C6C2(O6)OC1O)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50922021 | |
Record name | 4,4,8,11c-Tetramethyl-1,2,3,4,4a,5,6,7a,9,11a,11b,11c-dodecahydrobisoxireno[3,4:1,10a]phenanthro[3,2-b]furan-9-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50922021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116360-82-8 | |
Record name | 17-Hydroxyjolkinolide B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116360828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4,8,11c-Tetramethyl-1,2,3,4,4a,5,6,7a,9,11a,11b,11c-dodecahydrobisoxireno[3,4:1,10a]phenanthro[3,2-b]furan-9-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50922021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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